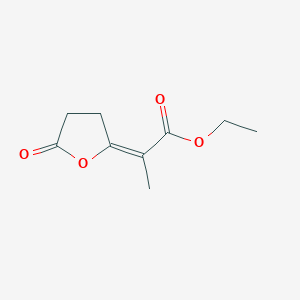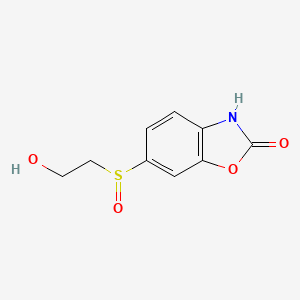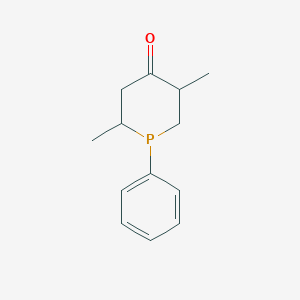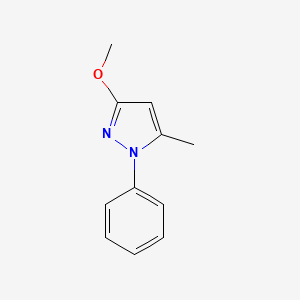
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound with the empirical formula C22H27AuF6NO4PS2 and a molecular weight of 775.51 g/mol . This compound is known for its stability and catalytic properties, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of (2-Di-tert-butylphosphinobiphenyl)gold(I) chloride with silver bis(trifluoromethanesulfonyl)imide in a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified by filtration to remove any insoluble by-products, followed by evaporation of the solvent to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide primarily undergoes catalytic reactions, including:
Oxidation: This compound can catalyze oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: It can also facilitate reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic substrates. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .
Aplicaciones Científicas De Investigación
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and cyclization reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in cancer treatment due to its gold-based properties.
Mecanismo De Acción
The mechanism of action of (2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves its role as a catalyst. The gold center facilitates the activation of substrates, enabling various chemical transformations. The compound interacts with molecular targets through coordination bonds, influencing reaction pathways and enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide: Similar in structure and catalytic properties but differs in the phosphine ligand.
Triphenylphosphinegold(I) trifluoromethanesulfonate: Another gold-based catalyst with different anionic ligands, offering varying stability and reactivity.
Uniqueness
(2-Di-tert-butylphosphinobiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide stands out due to its unique ligand structure, which provides enhanced stability and catalytic efficiency compared to other gold-based catalysts. Its ability to operate under mild conditions and its versatility in various reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1036000-94-8 |
|---|---|
Fórmula molecular |
C22H28AuF6NO4PS2+ |
Peso molecular |
776.5 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-(2-phenylphenyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C20H27P.C2F6NO4S2.Au/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h7-15H,1-6H3;;/q;-1;+1/p+1 |
Clave InChI |
IXAZMTRZKJUWDK-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


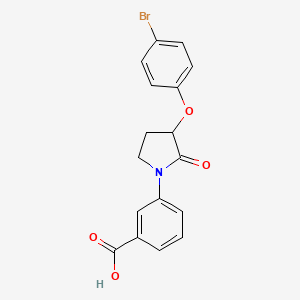

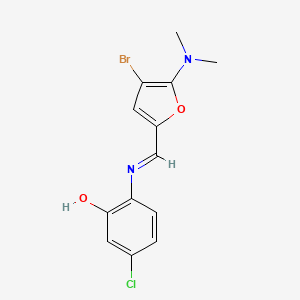


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)

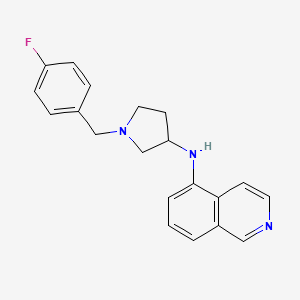
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)

